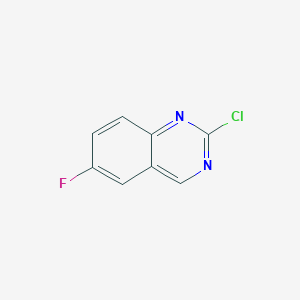

2-Chloro-6-fluoroquinazoline

Description

Properties

IUPAC Name |

2-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJZACFROUOTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591580 | |

| Record name | 2-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-27-2 | |

| Record name | 2-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoroquinazoline: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-fluoroquinazoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document leverages established principles of quinazoline chemistry and the known reactivity of analogous structures to offer valuable insights for its synthesis, characterization, and potential applications in drug discovery.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targeting.

The introduction of a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinazoline ring system creates a unique building block with distinct electronic properties. The chlorine atom at the 2-position is a key reactive handle, susceptible to nucleophilic displacement, making it an excellent precursor for the synthesis of a diverse library of derivatives.[3] The fluorine atom at the 6-position can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

Chemical Formula and Structure

The fundamental identity of this compound is defined by its chemical formula and molecular structure.

-

Chemical Formula: C₈H₄ClFN₂

-

Molecular Weight: 182.59 g/mol

-

IUPAC Name: this compound

-

SMILES: C1=CC2=NC(=NC=C2C=C1F)Cl

-

InChI Key: XYJZACFROUOTDS-UHFFFAOYSA-N

The structural formula of this compound is depicted below:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively reported, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Predicted Value |

| Molecular Weight | 182.59 g/mol |

| XLogP3 | 2.6 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 25.8 Ų |

Data sourced from PubChem CID: 17913552.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

A logical and experimentally sound approach to the synthesis of this compound would start from 2-amino-5-fluorobenzoic acid. The synthesis can be envisioned in two key stages:

-

Formation of the Quinazolinone Core: Reaction of 2-amino-5-fluorobenzoic acid with a suitable one-carbon source, such as formamide or triethyl orthoformate, followed by cyclization to form 6-fluoroquinazolin-4(3H)-one.

-

Chlorination: Conversion of the 4-oxo group to a chloro group and subsequent or concurrent chlorination at the 2-position. A more direct approach would be the chlorination of a precursor that leads to the desired 2-chloro derivative.

A more direct and efficient method would involve the use of a precursor that can be readily converted to the 2,4-dichloro intermediate, followed by selective reduction. A well-established method for the synthesis of 2,4-dichloroquinazolines involves the treatment of the corresponding quinazoline-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

The following diagram illustrates a proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione

-

To a stirred mixture of 2-amino-5-fluorobenzoic acid (1.0 eq) and urea (2.0 eq), heat the mixture to 180-200 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add phosphorus pentachloride (PCl₅, 1.1 eq) portion-wise to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.

Step 3: Selective Reduction to this compound

The selective reduction of the 4-chloro substituent in the presence of a 2-chloro substituent is a critical step. The C4 position is generally more reactive towards nucleophilic substitution and reduction than the C2 position.[6]

-

Dissolve 2,4-dichloro-6-fluoroquinazoline (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a reducing agent such as sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the desired product.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the quinazoline ring, which is further enhanced by the electron-withdrawing effects of the chlorine and fluorine substituents. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes this compound a versatile building block for the synthesis of a wide range of substituted quinazoline derivatives.

Caption: Reactivity of this compound in SNAr reactions.

This synthetic versatility is of paramount importance in drug discovery, where the exploration of a diverse chemical space around a core scaffold is essential for identifying potent and selective drug candidates.

Potential as a Bioisostere for Quinoline

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for lead optimization.[7] The quinazoline scaffold is often considered a bioisostere of the quinoline ring system.[8] This substitution can lead to improved pharmacological properties, such as enhanced target binding, altered metabolic profiles, and reduced off-target effects. Therefore, this compound can serve as a valuable building block for the synthesis of novel analogs of known quinoline-based drugs.

Role of Fluorine in Drug Design

The presence of the fluorine atom at the 6-position is a deliberate design element in medicinal chemistry. Fluorine substitution can confer several advantageous properties to a drug molecule, including:

-

Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is scarce, the expected spectral characteristics of this compound can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns will be influenced by the fluorine and nitrogen atoms in the heterocyclic system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to chlorine and fluorine will show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Conclusion

This compound represents a promising, albeit currently under-explored, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive chloro group and a strategically placed fluorine atom on the privileged quinazoline scaffold offers significant potential for the synthesis of novel and diverse libraries of bioactive compounds. This technical guide, by providing a plausible synthetic route and a detailed analysis of its potential reactivity and applications, aims to stimulate further research and unlock the full potential of this versatile heterocyclic compound.

References

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Strategic Utility of 2-Chloro-6-fluoroquinazoline: A Heterocyclic Keystone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the quinazoline core allows for the fine-tuning of a molecule's physicochemical properties, enabling precise interactions with biological targets. The introduction of halogen atoms, such as chlorine and fluorine, is a well-established strategy to modulate these properties, enhancing metabolic stability, membrane permeability, and binding affinity. This guide focuses on the 2-chloro-6-fluoroquinazoline moiety, a versatile building block poised for significant applications in contemporary drug discovery programs.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H4ClFN2 | PubChem[1] |

| Molecular Weight | 182.59 g/mol | Inferred from Formula |

| Monoisotopic Mass | 182.0047 Da | PubChem[1] |

| XlogP (predicted) | 2.6 | PubChem[1] |

| Appearance | Off-white to yellow crystalline solid | Typical for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |

Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies, often starting from readily available precursors like 2-amino-5-fluorobenzoic acid or 2-chloro-6-fluoroaniline. A plausible and commonly employed route involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source, followed by chlorination.

Hypothetical Synthetic Protocol:

A generalized, multi-step synthesis starting from 2-amino-5-fluorobenzoic acid is outlined below. This approach is based on established quinazoline synthesis methodologies.

Step 1: Formation of the Amide 2-amino-5-fluorobenzoic acid is reacted with formamide, which serves as both a reactant and a solvent, at elevated temperatures to yield 6-fluoroquinazolin-4(3H)-one.

Step 2: Chlorination The resulting 6-fluoroquinazolin-4(3H)-one is then subjected to chlorination to introduce the chloro group at the 2-position and convert the 4-oxo group to a chloro substituent, yielding 2,4-dichloro-6-fluoroquinazoline. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5).

Step 3: Selective Dechlorination The more reactive 4-chloro substituent can be selectively removed to afford the desired this compound. This can be achieved through various methods, such as catalytic hydrogenation or reduction with tributyltin hydride in a Stille-type reaction.[2]

Diagram: Postulated Synthetic Pathway

Caption: A plausible synthetic route to this compound.

Core Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluorine atom, activates the C2 position for nucleophilic aromatic substitution (SNAr). This makes it an excellent electrophilic partner for a wide array of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the 2-chloro group by various nucleophiles is a cornerstone of its utility as a building block.

General Reaction Scheme:

Where Nu-H can be an alcohol, amine, or thiol.

Experimental Insight: These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the liberated HCl. The reaction temperature can vary from room temperature to elevated temperatures, depending on the nucleophilicity of the reacting partner.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C2 position is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters allows for the introduction of a wide range of aryl and heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction provides a route to N-arylated and N-alkylated 2-aminoquinazolines.

-

Sonogashira Coupling: The coupling with terminal alkynes yields 2-alkynylquinazolines.

-

Stille Coupling: Reaction with organostannanes offers another versatile method for C-C bond formation.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

This protocol is based on standard procedures for similar heterocyclic chlorides.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, 2-3 eq.)

-

Anhydrous solvent (e.g., dioxane, toluene, or a mixture with water)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent and degas the mixture.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluoroquinazoline.

Applications in Drug Discovery: A Privileged Building Block

The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization. The ease of functionalization at the 2-position allows for the systematic exploration of the structure-activity relationship (SAR).

Potential Therapeutic Targets:

Derivatives of quinazoline have shown activity against a wide range of biological targets, and it is plausible that novel compounds derived from this compound could be investigated for:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP binding site. The quinazoline scaffold is a well-established hinge-binder.

-

Antimicrobial Activity: The quinoline and quinazoline cores are present in several antibacterial and antifungal agents.[3][4]

-

Anticancer Agents: Quinazoline derivatives have been developed as inhibitors of various targets in oncology, including EGFR and PARP.[5]

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound represents a highly versatile and strategically important heterocyclic building block for modern drug discovery. Its activated 2-chloro position allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of novel compounds. The inherent drug-like properties of the quinazoline scaffold, further modulated by the fluorine substituent, make this a valuable starting point for the development of new therapeutic agents. While specific, detailed protocols for this exact molecule are not abundant in the public literature, its reactivity can be confidently predicted based on the well-established chemistry of related heterocyclic systems.

References

- 1. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activities of quinoline derivatives

An In-Depth Technical Guide to the Biological Activities of Quinoline Derivatives

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of quinoline derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical entity.

Table of Contents

-

Introduction: The Quinoline Scaffold

-

1.1. Chemical Properties and Significance

-

1.2. Historical Perspective in Drug Discovery

-

-

Anticancer Activities

-

2.1. Mechanisms of Action

-

2.1.1. DNA Intercalation and Topoisomerase Inhibition

-

2.1.2. Kinase Inhibition

-

2.1.3. Anti-angiogenesis

-

-

2.2. Key Examples and Structure-Activity Relationships

-

2.3. Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

-

Antimicrobial Activities

-

3.1. Antibacterial Properties

-

3.1.1. Mechanism: DNA Gyrase and Topoisomerase IV Inhibition

-

3.1.2. Representative Fluoroquinolones

-

-

3.2. Antifungal Properties

-

3.3. Experimental Protocol: Broth Microdilution for MIC Determination

-

-

Antiviral Activities

-

4.1. Targeting Viral Entry and Replication

-

4.2. Notable Quinolines with Antiviral Efficacy

-

-

Antimalarial Activities

-

5.1. The Legacy of Quinine and Chloroquine

-

5.2. Mechanism of Action: Heme Polymerization Inhibition

-

5.3. Experimental Protocol: In Vitro Antiplasmodial Activity Assay

-

-

Anti-inflammatory Activities

-

6.1. Modulation of Inflammatory Pathways (e.g., COX, LOX, NF-κB)

-

6.2. Structure-Activity Insights

-

-

References

Introduction: The Quinoline Scaffold

1.1. Chemical Properties and Significance

Quinoline is an aromatic heterocyclic compound with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring. This nitrogen-containing scaffold is of immense interest in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The quinoline ring system is relatively planar, allowing it to intercalate into DNA or fit into the active sites of enzymes. Furthermore, its structure can be readily functionalized at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.

1.2. Historical Perspective in Drug Discovery

The journey of quinoline in medicine began with the isolation of quinine from cinchona bark in the 19th century, which became the first effective treatment for malaria. This discovery spurred the synthesis of numerous quinoline-based antimalarials, such as chloroquine and mefloquine. The subsequent development of nalidixic acid, a quinolone antibiotic, in the 1960s paved the way for the highly successful class of fluoroquinolone antibacterial agents. Today, quinoline derivatives are found in drugs targeting a wide array of diseases, highlighting the enduring importance of this scaffold in drug discovery.

Anticancer Activities

The development of quinoline derivatives as anticancer agents is a highly active area of research. Their multifaceted mechanisms of action contribute to their ability to target various hallmarks of cancer.

2.1. Mechanisms of Action

The planar aromatic structure of the quinoline ring is well-suited for intercalation between the base pairs of DNA. This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some quinoline derivatives can stabilize the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and causing catastrophic DNA damage.

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Many quinoline-based compounds have been designed as potent inhibitors of various kinases, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases. By blocking the ATP-binding site of these enzymes, they can halt oncogenic signaling cascades.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Certain quinoline derivatives have been shown to inhibit angiogenesis by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptors.

2.2. Key Examples and Structure-Activity Relationships

-

Camptothecin and its analogs (Topotecan, Irinotecan): These are potent topoisomerase I inhibitors, although they are technically indole-alkaloids, their quinoline-containing structures are foundational.

-

Bosutinib and Cabozantinib: These are FDA-approved tyrosine kinase inhibitors used in the treatment of various cancers. The quinoline core in these molecules is crucial for their binding to the kinase domain.

The structure-activity relationship (SAR) studies often reveal that substitution at positions 2, 4, and 8 of the quinoline ring significantly influences the anticancer activity. For instance, the introduction of an amino group at position 4 can enhance DNA binding affinity.

2.3. Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a robust method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add the compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

Self-Validating System: The inclusion of both positive and negative controls ensures the reliability of the assay. A dose-dependent decrease in cell viability upon treatment with the test compound provides confidence in the observed cytotoxic effect.

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activities

3.1. Antibacterial Properties

The most prominent antibacterial quinolines are the fluoroquinolones. They exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

-

Ciprofloxacin: A broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.

-

Levofloxacin: The L-isomer of ofloxacin, with improved activity and a broader spectrum.

-

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against anaerobic bacteria and atypical pathogens.

3.2. Antifungal Properties

Several quinoline derivatives have demonstrated promising antifungal activity against a range of human and plant pathogens. Their mechanisms of action are diverse and can include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, and induction of oxidative stress.

3.3. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient broth.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial or fungal strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivative in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Self-Validating System: The inclusion of growth and sterility controls is essential. The growth control must show turbidity, and the sterility control must remain clear for the results to be valid.

Antiviral Activities

Quinoline derivatives have emerged as a potential source of antiviral agents, with activity reported against a variety of viruses, including HIV, influenza, and coronaviruses.

4.1. Targeting Viral Entry and Replication

The antiviral mechanisms of quinolines are varied. Some compounds can interfere with the early stages of viral infection, such as attachment to host cells and membrane fusion. Others can inhibit key viral enzymes, like proteases and polymerases, which are essential for viral replication. For instance, some quinoline derivatives have been shown to block the ion channel activity of the M2 protein of the influenza A virus.

4.2. Notable Quinolines with Antiviral Efficacy

-

Saquinavir: An HIV protease inhibitor containing a quinoline moiety.

-

Hydroxychloroquine: While its efficacy against SARS-CoV-2 is debated, it has demonstrated in vitro activity against various viruses, believed to be related to its ability to increase the pH of endosomes, thereby interfering with viral entry and replication.

Antimalarial Activities

The quinoline scaffold is historically and currently central to antimalarial drug discovery.

5.1. The Legacy of Quinine and Chloroquine

Quinine, the first effective antimalarial, and its synthetic analog, chloroquine, have saved millions of lives. These 4-aminoquinoline compounds were the mainstay of malaria treatment for decades. However, the emergence of widespread drug resistance has necessitated the development of new antimalarial agents.

5.2. Mechanism of Action: Heme Polymerization Inhibition

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Chloroquine and other 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Caption: Mechanism of action of quinoline antimalarials.

5.3. Experimental Protocol: In Vitro Antiplasmodial Activity Assay

This protocol uses a SYBR Green I-based fluorescence assay to assess the in vitro activity of compounds against P. falciparum.

Principle: SYBR Green I is a fluorescent dye that specifically binds to double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasitic DNA, and thus, the extent of parasite proliferation.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

-

Compound Plating: In a 96-well black plate, add serial dilutions of the test compounds.

-

Inoculation: Add the parasite culture (at the ring stage, ~1% parasitemia, 2% hematocrit) to the wells. Include positive (e.g., Chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the compound concentration.

Anti-inflammatory Activities

Quinoline derivatives have also been investigated for their potential to treat inflammatory diseases.

6.1. Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinolines are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some quinolines can suppress the activation of the transcription factor NF-κB, a master regulator of inflammation.

6.2. Structure-Activity Insights

SAR studies have shown that the nature and position of substituents on the quinoline ring are critical for anti-inflammatory activity. For example, the presence of a carboxamide group at position 3 has been associated with potent COX-2 inhibitory activity.

Conclusion and Future Perspectives

The quinoline scaffold remains a cornerstone of medicinal chemistry, with a remarkable track record of producing successful drugs for a wide range of diseases. Its structural versatility and broad spectrum of biological activities ensure its continued relevance in drug discovery. Future research will likely focus on the development of novel quinoline derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of hybrid molecules that combine the quinoline scaffold with other pharmacophores is also a promising strategy for overcoming drug resistance and achieving synergistic therapeutic effects. As our understanding of disease biology deepens, the rational design of next-generation quinoline-based therapeutics holds immense potential for addressing unmet medical needs.

2-Chloro-6-fluoroquinazoline: A Privileged Scaffold for Modern Medicinal Chemistry

<Technical Guide >

A Senior Application Scientist's Perspective on a Versatile Synthetic Hub

Abstract

In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and inherent biological relevance is perpetual. 2-Chloro-6-fluoroquinazoline has emerged as a quintessential example of such a scaffold. Its quinazoline core is a well-established pharmacophore that mimics the adenine region of ATP, making it a powerful anchor for kinase inhibitors. The strategic placement of a reactive chlorine atom at the C2 position and a fluorine atom at the C6 position provides a finely tuned tool for medicinal chemists. This guide delineates the strategic applications of this compound, moving beyond a mere recitation of its uses to a deeper analysis of why it is such a powerful starting material. We will explore its role as a versatile synthetic hub, its impact on structure-activity relationships (SAR), and provide field-tested protocols for its derivatization.

The Quinazoline Core: A Foundation for Kinase Inhibition

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the hinge region of kinase ATP-binding sites.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, kinases are among the most intensely pursued drug targets.[2]

The value of the this compound scaffold lies in its capacity to serve as a template for ATP-competitive inhibitors. The rigid, bicyclic system effectively mimics the purine ring of ATP, allowing it to anchor within the enzyme's active site.[2] This foundational interaction is the starting point for building high-affinity, selective inhibitors.

Strategic Functionalization: The Roles of Chlorine and Fluorine

The true power of this compound lies in the specific placement of its substituents. This is not a random arrangement; it is a deliberate design that provides medicinal chemists with distinct advantages.

-

The C2-Chlorine: A Versatile Synthetic Handle: The chlorine atom at the 2-position is the primary point of diversification. It renders the C2 carbon susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of a wide array of side chains, typically anilines or other amine-containing fragments, which are crucial for exploring the solvent-exposed region of the kinase active site and optimizing target-specific interactions.

-

The C6-Fluorine: A Tool for Fine-Tuning Properties: The electron-withdrawing fluorine atom at the C6 position is a subtle but powerful modulator of the molecule's properties. Its presence can:

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with the protein target, including hydrogen bonds and dipole-dipole interactions.

-

Improve Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.

-

Modulate Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic centers, which can be critical for optimizing cell permeability and oral bioavailability.

-

This compound as a Central Synthetic Hub

The reactivity of the C2-chlorine atom allows this compound to serve as a central hub for the rapid generation of diverse compound libraries. The two most common and effective strategies for its derivatization are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Caption: Versatility of this compound as a synthetic intermediate.

Application in Kinase Inhibitor Development: A Case Study Approach

Derivatives of this compound have been instrumental in the development of inhibitors for a range of protein kinases, particularly those implicated in cancer.

Targeting EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two well-established targets in oncology.[3] Quinazoline-based inhibitors have shown significant promise in targeting these pathways. The general structure of these inhibitors often involves a 4-anilinoquinazoline core, where the quinazoline portion occupies the adenine pocket and the aniline group extends into a more variable region, allowing for the tuning of selectivity.

Caption: Binding mode of a 4-anilinoquinazoline inhibitor in a kinase ATP pocket.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process guided by SAR. Starting with the this compound core, chemists can systematically modify the molecule and assess the impact on biological activity.

| Compound | C4-Substituent | C6-Substituent | Target Kinase | IC50 (µM) |

| Lead 1 | 3-chloro-4-fluoroaniline | F | EGFR | 0.85 |

| Analogue 1a | 3-ethynyl-aniline | F | EGFR | 0.05 |

| Analogue 1b | 3-chloro-4-(3-fluorobenzyloxy)aniline | F | EGFR/VEGFR2 | 0.01 / 0.03 |

| Lead 2 | Piperazine derivative | F | c-Met | 1.2 |

| Analogue 2a | N-methyl-piperazine | F | c-Met | 0.4 |

Data is illustrative and compiled from typical trends observed in quinazoline-based inhibitor discovery programs.

The data illustrates a common optimization strategy. The initial "hit" (Lead 1) shows modest activity. By introducing an ethynyl group (Analogue 1a), which can form additional interactions in the active site, potency is dramatically improved. Further elaboration of the aniline substituent (Analogue 1b) can introduce dual inhibitory activity against related kinases like VEGFR-2.

Beyond Kinase Inhibition: Exploring New Therapeutic Avenues

While kinase inhibition remains the primary application, the versatility of the quinazoline scaffold has led to its exploration in other therapeutic areas.

-

Antimicrobial Agents: Certain 2-aminoquinazoline derivatives have demonstrated potent antibacterial activity, including against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] A study on 2-(amino)quinazolin-4(3H)-one derivatives found that substitutions at the 2-position were critical for activity, with a 3,4-difluorobenzylamine analog showing exceptional potency (MIC50: 0.02 µM against USA300 JE2).[4]

-

Anti-Inflammatory Agents: 6-Fluoroquinazoline derivatives have been synthesized and evaluated for their ability to inhibit TNF-alpha production and T-cell proliferation, key processes in inflammatory responses.[5]

Experimental Protocols: A Practical Guide

The following protocols are provided as a validated starting point for the derivatization of this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction to couple an aniline derivative to the C2 position of the quinazoline core.

Materials:

-

This compound

-

Substituted Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

2-Propanol (or another suitable high-boiling solvent like n-Butanol or DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).[1]

-

Heat the reaction mixture to reflux (approximately 82°C for 2-propanol) and stir for 12-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.[1]

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-anilino-6-fluoroquinazoline derivative.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol allows for the formation of a C-C bond at the C2 position, introducing aryl or heteroaryl groups.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100°C and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that has proven its value in modern medicinal chemistry. Its synthetic tractability, coupled with the advantageous properties imparted by the quinazoline core and fluorine substituent, makes it a powerful starting point for the discovery of novel therapeutics. While its impact on the field of kinase inhibitors is well-established, its potential in other areas, such as antimicrobial and anti-inflammatory drug discovery, is an exciting and growing field of research. As our understanding of disease biology continues to evolve, the demand for versatile and intelligently designed molecular scaffolds like this compound will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Privileged Framework for the Discovery of Novel Therapeutic Agents

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazoline Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as frameworks for the development of potent and selective therapeutic agents. The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a testament to this principle.[1][2] Its structural rigidity, coupled with the numerous sites available for substitution, provides a versatile platform for the design of molecules with a wide array of biological activities.[3] Historically, quinazoline derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticonvulsant properties.[4] However, the last two decades have witnessed a surge in the discovery and development of novel quinazoline derivatives, particularly as targeted anticancer agents.[5][6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function as potent kinase inhibitors in cancer therapy.[2][7] This guide will provide an in-depth exploration of the discovery and significance of novel quinazoline derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action in oncology.

I. Discovery of Novel Quinazoline Derivatives: Modern Synthetic Strategies

The diversification of the quinazoline scaffold has been propelled by innovative synthetic methodologies that offer efficiency, versatility, and access to novel chemical space. While classical methods like the Niementowski reaction remain relevant, contemporary approaches often employ metal-catalyzed cross-coupling reactions and microwave-assisted synthesis to expedite the discovery process.[8][9]

A prevalent strategy for synthesizing novel anticancer quinazolines involves the construction of 2,4-disubstituted derivatives. This approach allows for the independent modulation of substituents at these key positions to optimize target engagement and pharmacokinetic properties. A representative synthetic scheme is outlined below.

General Synthetic Protocol for 2,4-Disubstituted Quinazoline Derivatives

This protocol describes a common pathway for the synthesis of novel 2,4-disubstituted quinazoline derivatives, which are frequently investigated for their anticancer properties.

Step 1: Synthesis of 2-amino-N-(substituted)benzamide

-

To a solution of isatoic anhydride in a suitable solvent (e.g., DMF or DMA), add an equimolar amount of the desired primary amine.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-amino-N-(substituted)benzamide intermediate.

Step 2: Cyclization to form the Quinazolinone Core

-

Suspend the 2-amino-N-(substituted)benzamide in an excess of a suitable cyclizing agent, such as triethyl orthoformate or an appropriate acid chloride.

-

Add a catalytic amount of a dehydrating agent (e.g., acetic anhydride or p-toluenesulfonic acid).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After cooling, remove the excess reagent under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the 4(3H)-quinazolinone product.

-

Collect the solid by filtration and purify by recrystallization or column chromatography.

Step 3: Chlorination of the 4-position

-

To the 4(3H)-quinazolinone, add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate).

-

Extract the 4-chloroquinazoline product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Nucleophilic Substitution at the 4-position

-

Dissolve the 4-chloroquinazoline in a suitable solvent (e.g., isopropanol or acetonitrile).

-

Add the desired nucleophile (e.g., a substituted aniline) and a base (e.g., diisopropylethylamine - DIPEA).

-

Heat the reaction mixture to reflux for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent in vacuo.

-

Purify the final 2,4-disubstituted quinazoline derivative by column chromatography or recrystallization.

II. Biological Significance and Mechanism of Action

The therapeutic significance of novel quinazoline derivatives is most prominent in the field of oncology, where they have been successfully developed as inhibitors of key signaling pathways that drive tumor growth and survival.

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][10] These receptors play crucial roles in cell proliferation, survival, and angiogenesis. Overexpression or mutation of EGFR is a common feature in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[11]

Novel quinazoline derivatives are often designed to be competitive inhibitors at the ATP-binding site of the kinase domain of these receptors. By occupying this site, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pro-survival pathways like the PI3K/Akt and MAPK/ERK pathways.

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, novel quinazoline derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These effects are often downstream consequences of blocking critical survival signals. For instance, inhibition of the PI3K/Akt pathway can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Furthermore, disruption of signaling pathways that regulate the cell cycle can lead to arrest at specific checkpoints, such as the G2/M phase, preventing cancer cells from progressing through mitosis.

III. Experimental Protocols for Biological Evaluation

The characterization of novel quinazoline derivatives requires a suite of robust and reproducible biological assays. The following protocols provide a framework for assessing the anticancer activity of these compounds.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the novel quinazoline derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

C. Assessment of Apoptosis by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.[5]

Protocol:

-

Protein Extraction: Treat cells with the quinazoline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the quinazoline scaffold and the subsequent evaluation of the biological activity of the resulting derivatives allow for the establishment of structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective compounds.

| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| QZ-1 | Phenyl | 4-methoxyanilino | MCF-7 (Breast) | 5.2 | [7] |

| QZ-2 | Phenyl | 4-chloroanilino | MCF-7 (Breast) | 2.8 | [7] |

| QZ-3 | 2-thienyl | 4-methoxyanilino | A549 (Lung) | 8.1 | [3] |

| QZ-4 | 2-thienyl | 4-chloroanilino | A549 (Lung) | 3.5 | [3] |

| QZ-5 | Phenyl | 3-chloro-4-fluoroanilino | HCT116 (Colon) | 1.9 | [16] |

Table 1: Representative cytotoxic activity of novel quinazoline derivatives.

From the data in Table 1, several preliminary SAR observations can be made. For instance, the presence of a chlorine atom at the 4-position of the anilino ring at C4 of the quinazoline core (compare QZ-1 with QZ-2, and QZ-3 with QZ-4) appears to enhance cytotoxic activity. This suggests that an electron-withdrawing group at this position may be favorable for binding to the target.

V. Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The discovery of novel derivatives with potent and selective biological activities, particularly in the realm of oncology, underscores the versatility and "privileged" nature of this heterocyclic system. Modern synthetic techniques have enabled the rapid exploration of diverse chemical space around the quinazoline core, leading to the identification of promising new drug candidates.

Future research in this area will likely focus on several key aspects:

-

Development of multi-targeted quinazoline derivatives: Designing single molecules that can inhibit multiple key signaling pathways simultaneously to overcome drug resistance.

-

Exploration of novel biological targets: Moving beyond RTKs to investigate the potential of quinazoline derivatives to modulate other critical cellular processes in cancer.

-

Application in other therapeutic areas: Leveraging the diverse biological activities of quinazolines to develop new treatments for inflammatory, infectious, and neurodegenerative diseases.

The continued investigation of novel quinazoline derivatives holds immense promise for the future of drug discovery and the development of more effective and safer therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Wound healing migration assay (Scratch assay) [protocols.io]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. clyte.tech [clyte.tech]

- 9. clyte.tech [clyte.tech]

- 10. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Hypothesis on the Mechanism of Action of 2-Chloro-6-fluoroquinazoline: A Keystone Intermediate for Targeted Tyrosine Kinase Inhibitors

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2] This guide posits a central hypothesis regarding the mechanism of action of 2-Chloro-6-fluoroquinazoline. It is proposed that this compound does not act as a standalone therapeutic agent but rather serves as a high-value intermediate in the synthesis of potent and selective tyrosine kinase inhibitors. Its "mechanism of action" is therefore indirect, actualized through the final drug molecules it helps create. The strategic placement of a reactive 2-chloro group and an electron-withdrawing 6-fluoro group provides an ideal chemical framework for designing inhibitors that target the ATP-binding site of oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This document provides the theoretical framework for this hypothesis, outlines a comprehensive experimental workflow to validate it, and offers detailed protocols for the synthesis and biological evaluation of a candidate inhibitor derived from this compound.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline is an aromatic heterocyclic compound recognized as a "privileged scaffold" in drug discovery.[1] Its rigid bicyclic structure provides a versatile template for presenting functional groups in a defined three-dimensional space, allowing for high-affinity interactions with biological targets. In oncology, the quinazoline core is synonymous with a major class of protein kinase inhibitors that have revolutionized the treatment of various cancers.[2][3]

Many first and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are built upon a 4-anilinoquinazoline framework.[4] These drugs function as ATP-competitive inhibitors, preventing the kinase from phosphorylating downstream substrates and thereby blocking signal transduction pathways that drive tumor proliferation, survival, and angiogenesis.[3][5] The success of these agents underscores the chemical and biological importance of the quinazoline nucleus as a starting point for targeted drug design.

Physicochemical Profile of the Intermediate: this compound

To understand its role as a precursor, we must examine the key chemical features of this compound.

-

The 2-Chloro Position: The chlorine atom at the C2 position of the quinazoline ring is a critical reactive handle. It is susceptible to nucleophilic aromatic substitution, making it an ideal site for introducing various side chains. In the context of kinase inhibitor synthesis, this position is commonly used to attach the aniline moiety (or other aromatic systems) that occupies a key region of the ATP-binding pocket.

-

The 6-Fluoro Position: The fluorine atom at the C6 position significantly influences the electronic properties of the quinazoline ring. As a strongly electron-withdrawing group, it can modulate the pKa of the quinazoline nitrogen atoms, potentially enhancing the molecule's interaction with the kinase hinge region. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and enhance binding affinity through favorable electrostatic or hydrophobic interactions. While some substitutions on the quinazoline ring can reduce activity, specific placements like this are often beneficial.[6]

Central Hypothesis: A Progenitor of Kinase Inhibition

The central hypothesis of this guide is as follows:

This compound functions as a critical chemical intermediate whose mechanism of action is realized through its conversion into potent, ATP-competitive tyrosine kinase inhibitors. The 2-chloro group serves as the primary site for synthetic elaboration to engage the kinase hinge region, while the 6-fluoro group fine-tunes the electronic and pharmacokinetic properties of the final molecule to enhance its potency and selectivity against oncogenic kinases like EGFR and VEGFR.

This hypothesis positions this compound not as an end-product but as a foundational building block for creating drugs that inhibit aberrant cellular signaling.

Proposed Target Pathway: EGFR Signaling

Based on the extensive literature on quinazoline derivatives, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is the most probable target for inhibitors synthesized from our lead intermediate.[3][4] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[4] Its dysregulation through mutation or overexpression is a key driver in several malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4]

Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues, initiating a cascade of downstream signaling events through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. An inhibitor derived from this compound would block this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Validation of the Hypothesis

A multi-step experimental workflow is required to test the hypothesis. This involves synthesizing a candidate inhibitor, characterizing its biochemical and cellular activity, and modeling its interaction with the target protein.

Caption: Experimental workflow for hypothesis validation.

Part A: Protocol for Synthesis of a Candidate 4-Anilinoquinazoline Inhibitor

Objective: To demonstrate the utility of this compound as an intermediate by synthesizing a candidate inhibitor via nucleophilic aromatic substitution.

Materials:

-

This compound

-

3-ethynyl-4-methylaniline

-

Isopropanol

-

Hydrochloric acid (4M in dioxane)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (silica gel chromatography)

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add 3-ethynyl-4-methylaniline (1.1 eq).

-

Acidification: Add 4M HCl in dioxane (0.1 eq) to the mixture to catalyze the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold isopropanol to collect the hydrochloride salt of the product.

-

Purification: If necessary, neutralize the salt and purify the free base product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient).

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Protocol for In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory potency of the synthesized compound against target tyrosine kinases.

Materials:

-

Synthesized candidate inhibitor

-

Recombinant human EGFR and VEGFR-2 kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of the candidate inhibitor in DMSO, typically from 10 mM down to nM concentrations.

-

Reaction Mixture: In a 384-well plate, add the assay buffer, the peptide substrate, and the recombinant kinase enzyme.

-

Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

-

Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the respective enzyme.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent produces a luminescent signal inversely proportional to kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

| Compound | Target Kinase | IC₅₀ (nM) |

| Candidate Inhibitor | EGFR | Hypothetical Data |

| Candidate Inhibitor | VEGFR-2 | Hypothetical Data |

| Gefitinib (Control) | EGFR | Literature Value |

| Sorafenib (Control) | VEGFR-2 | Literature Value |

Part C: Protocol for Cellular Anti-Proliferation Assay

Objective: To assess the ability of the synthesized inhibitor to suppress the growth of cancer cells dependent on the target kinase.

Materials:

-

A549 (human lung carcinoma, EGFR-expressing) and HUVEC (human umbilical vein endothelial cells, VEGFR-expressing) cell lines.

-

Synthesized candidate inhibitor

-

Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)

-

Incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Seed A549 or HUVEC cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in the incubator.

-

Compound Treatment: Prepare a serial dilution of the candidate inhibitor in the cell culture medium. Remove the old medium from the plates and add the medium containing the inhibitor. Include vehicle-only (DMSO) controls.

-

Incubation: Return the plates to the incubator and culture for 72 hours.

-

Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® assay. This assay measures intracellular ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Plot the percentage of cell growth inhibition versus the logarithm of the inhibitor concentration. Calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion

The hypothesis presented in this guide frames this compound not as an active pharmacological agent itself, but as a strategically designed chemical intermediate for the synthesis of targeted kinase inhibitors. Its value lies in the synthetic versatility afforded by the 2-chloro position and the beneficial physicochemical properties imparted by the 6-fluoro substituent. The proposed experimental workflows provide a clear and robust pathway to validate this hypothesis by synthesizing a candidate inhibitor and thoroughly characterizing its biochemical and cellular effects. This approach transforms a simple chemical building block into the starting point for developing potentially life-saving oncology drugs, embodying the core principles of modern medicinal chemistry.

References

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

2-Chloro-6-fluoroquinazoline as a precursor for API synthesis

An In-depth Technical Guide: 2-Chloro-6-fluoroquinazoline as a Precursor for API Synthesis

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology. This guide provides a detailed examination of this compound and the broader class of chloroquinazolines as pivotal precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore the fundamental physicochemical properties and reactivity profile that make these molecules versatile building blocks. The core of this document is dedicated to the primary synthetic transformations—Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions—complete with mechanistic insights and detailed experimental protocols. Through case studies of prominent tyrosine kinase inhibitors, we illustrate the practical application of these precursors in the synthesis of life-saving drugs. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage the synthetic potential of chloroquinazolines.

The Quinazoline Nucleus: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2] Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity binding to biological targets.[1] This versatility has led to the development of quinazoline-based drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]